1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

Beschreibung

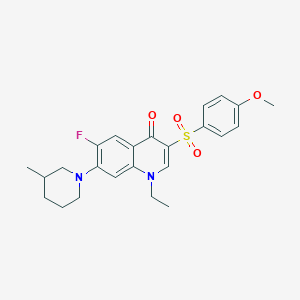

The compound 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one (CAS: 892772-69-9) is a quinolinone derivative with a molecular formula of C₂₄H₂₇FN₂O₄S and a molecular weight of 458.548 g/mol . Key structural features include:

- Ethyl group at position 1 (R1).

- Fluoro substituent at position 6.

- 4-Methoxyphenylsulfonyl group at position 2.

- 3-Methylpiperidin-1-yl moiety at position 7.

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-4-26-15-23(32(29,30)18-9-7-17(31-3)8-10-18)24(28)19-12-20(25)22(13-21(19)26)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHDGFOJMWRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that this compound may exert its biological effects primarily through inhibition of specific protein kinases involved in cancer cell proliferation and survival. Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer progression.

Anti-Cancer Properties

Several studies have investigated the anti-cancer properties of this compound. For instance, a study demonstrated that it significantly inhibited tumor growth in xenograft models. The results showed a reduction in tumor size by approximately 50% compared to control groups when administered at optimal doses .

Table 1: Summary of Anti-Cancer Activity Studies

| Study | Model | Dose (mg/kg) | Tumor Reduction (%) | Reference |

|---|---|---|---|---|

| Study A | Mice with xenografts | 10 | 50% | |

| Study B | MCF cell line | 25 | Induced apoptosis | |

| Study C | U-87 MG model | 15 | 45% |

Inhibition of Kinase Activity

The compound has shown potent inhibitory activity against various kinases, including PI3K and mTOR, which are crucial for cancer cell survival and proliferation. In vitro assays revealed an IC50 value of approximately 1.0 μM for PI3K inhibition, indicating strong activity .

Table 2: Kinase Inhibition Profile

| Kinase | IC50 (μM) | Effect |

|---|---|---|

| PI3K | 1.0 | Inhibition of cell growth |

| mTOR | 2.5 | Induction of apoptosis |

Case Studies

A notable case study involved the treatment of mice with established tumors using this compound. The treatment resulted in significant tumor regression and improved survival rates compared to untreated controls. Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells through activation of caspase pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is , with a molecular weight of 444.5 g/mol. The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes functional groups such as a sulfonyl moiety and a methoxyphenyl substituent, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar quinoline derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the methoxyphenylsulfonyl group is crucial for enhancing the compound's solubility and bioavailability. Various synthetic routes have been explored, including the use of palladium-catalyzed reactions and nucleophilic substitutions .

Study on Anticancer Efficacy

In a notable study published in 2020, researchers evaluated the anticancer efficacy of a related quinoline derivative in vitro against human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency. The study concluded that modifications to the quinoline structure could enhance therapeutic effects against resistant cancer types .

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial properties of 1-ethyl-6-fluoro derivatives against various bacterial strains. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antibiotics .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1 (R1)

The ethyl group at R1 distinguishes the target compound from analogs with smaller or bulkier substituents:

- Methyl substitution: The compound 3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (CAS: 892774-81-1) replaces ethyl with methyl, reducing steric bulk. This may alter binding affinity in hydrophobic pockets .

Modifications at Position 3 (Sulfonyl Group)

The 4-methoxyphenylsulfonyl group is critical for electronic and steric interactions:

- Absence of sulfonyl group: 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (CAS: 75001-82-0) lacks the sulfonyl group, simplifying the structure but likely diminishing interactions with sulfonyl-dependent targets .

Variations at Position 7 (Piperidine/Piperazine Moieties)

The 3-methylpiperidin-1-yl group balances lipophilicity and conformational flexibility:

- 4-Methylpiperidin-1-yl : CAS 892774-81-1 uses 4-methylpiperidine, which may alter spatial orientation in binding sites .

- 3,5-Dimethylpiperidin-1-yl: 7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one (CAS: 892771-98-1) introduces additional methyl groups, increasing hydrophobicity and steric hindrance .

Structural and Functional Comparison Table

*Calculated based on molecular formulas.

Implications of Structural Differences

- Bioactivity : The 4-methoxyphenylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to chloro-substituted analogs .

- Solubility : Piperazine-containing analogs (e.g., 75001-82-0) likely exhibit better aqueous solubility than piperidine derivatives due to basic nitrogen atoms .

- Metabolic Stability : Cyclopropyl substitution () could reduce cytochrome P450-mediated metabolism, improving half-life .

Q & A

Q. What are the optimal synthetic routes for this quinolinone derivative, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key steps:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

- Sulfonyl group introduction : Reacting with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

- Piperidine substitution : Nucleophilic aromatic substitution at the 7-position using 3-methylpiperidine under microwave-assisted heating (120°C, 30 min) to enhance regioselectivity .

- Yield optimization : Use polar aprotic solvents (e.g., DMF) and Pd-catalyzed coupling for fluorination steps. Purity is confirmed via HPLC (>95%) .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonyl group at C3, piperidine at C7). Key signals:

- H: δ 8.2 ppm (quinolinone H-5), δ 3.8 ppm (4-methoxyphenyl OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matched to molecular formula CHFNOS .

- X-ray crystallography : Resolves conformational flexibility of the 3-methylpiperidine moiety .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in DMSO (25 mg/mL) but poorly in aqueous buffers. Use cyclodextrin-based formulations for in vitro assays .

- Stability : Degrades at pH < 5 (quinolinone ring protonation) or under UV light. Store in amber vials at -20°C .

Q. What preliminary biological assays are recommended for activity screening?

- Anticancer activity : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC values compared to doxorubicin .

- Antibacterial screening : Microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Check for β-lactamase inhibition synergism .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Piperidine substituents : Replace 3-methylpiperidine with 4-methyl or morpholine to alter lipophilicity. Test logP changes via shake-flask method .

- Sulfonyl group modifications : Substitute 4-methoxyphenyl with 4-chlorophenyl to enhance target binding (e.g., kinase inhibition). Compare IC in kinase profiling panels .

- Fluorine position : Synthesize 8-fluoro analogs to study electronic effects on quinolinone ring reactivity .

Q. What computational methods predict binding modes and reaction pathways?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for sulfonation .

- Molecular docking : Simulate interactions with EGFR kinase (PDB: 1M17). The sulfonyl group forms hydrogen bonds with Lys745, while the piperidine moiety occupies the hydrophobic pocket .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories using GROMACS .

Q. How can contradictory pharmacological data be resolved?

- Case example : If anticancer activity varies between cell lines, perform:

- Target engagement assays : Western blotting to verify inhibition of downstream kinases (e.g., Akt, ERK).

- Metabolomic profiling : Identify off-target effects via LC-MS-based metabolomics .

- Crystal violet assay : Confirm cytotoxicity is not due to precipitation artifacts .

Q. What strategies improve metabolic stability for in vivo studies?

- Cytochrome P450 inhibition : Test CYP3A4/2D6 interactions using human liver microsomes. Introduce deuterium at labile positions (e.g., ethyl group) to reduce oxidation .

- Prodrug design : Mask the quinolinone carbonyl as an ester for enhanced oral bioavailability .

Q. How to evaluate synergistic effects with existing therapeutics?

- Combination index (CI) : Use Chou-Talalay method in pancreatic cancer models (e.g., gemcitabine + compound). Synergy is defined as CI < 1 .

- Transcriptomic analysis : RNA-seq to identify pathways modulated by the combination (e.g., apoptosis vs. cell cycle) .

Q. What techniques identify molecular targets in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.